molecular formula C8H6BrFO2 B3026523 2-Bromo-4-fluoro-6-methylbenzoic acid CAS No. 1003709-47-4

2-Bromo-4-fluoro-6-methylbenzoic acid

Cat. No.: B3026523
CAS No.: 1003709-47-4
M. Wt: 233.03
InChI Key: VOFBSAUUUDKWGR-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03. The purity is usually 95%.
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Biological Activity

Overview

2-Bromo-4-fluoro-6-methylbenzoic acid is an aromatic carboxylic acid with significant potential in biological applications. Its molecular formula is C8H6BrFO2, and it features a unique arrangement of bromine, fluorine, and methyl groups that contribute to its reactivity and biological activity. This compound is primarily utilized in medicinal chemistry and biochemical research due to its ability to interact with various biological macromolecules.

The biological activity of this compound is largely attributed to its structural characteristics:

  • Electron-Withdrawing Groups : The presence of bromine and fluorine enhances the compound's binding affinity to enzymes and receptors, allowing it to act as an inhibitor or modulator.
  • Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding and ionic interactions, which are crucial for its biological efficacy.

Biological Applications

The compound has been explored for various biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is valuable in drug design.
  • Receptor Binding : Its interaction with receptors makes it a candidate for developing therapeutic agents targeting various diseases, particularly cancer and inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and A-549. The structure-activity relationship (SAR) indicates that substituents significantly affect the potency against these cell lines .
  • Antioxidant Activity : In vitro assays have demonstrated that compounds similar to this compound show promising antioxidant properties, scavenging free radicals effectively .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureKey Biological Activity
This compoundStructureEnzyme inhibition, receptor binding
2-Chloro-4-fluoro-6-methylbenzoic acidStructureLess potent in enzyme inhibition
2-Bromo-4-methylbenzoic acidStructureReduced reactivity due to lack of fluorine

Properties

IUPAC Name

2-bromo-4-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFBSAUUUDKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662783
Record name 2-Bromo-4-fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-47-4
Record name 2-Bromo-4-fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-6-methylbenzamide (0.9 g, 3.9 mmol) was dissolved in 75% aqueous sulfuric acid (4 mL) at 80° C. sodium nitrite (0.5 g, 7.2 mmol) was carefully added in small portions during 1 hour. At the end of addition a persistent color of nitrogen dioxide appeared. The reaction mixture was chilled to 20° C. and cold water (15 mL) was added to the reaction mixture. The product was extracted with ethyl acetate (6×2 mL). The organic phase was washed with water (4×2 mL), brine (2×2 mL), dried with sodium sulfate, filtered and concentrated to give 0.879 g (97%) of pure acid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.